2-Bromo-5-hydrazinopyrazine

Übersicht

Beschreibung

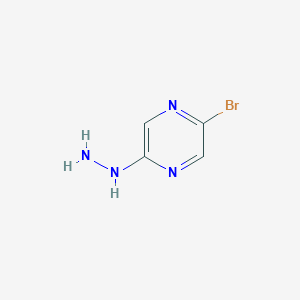

2-Bromo-5-hydrazinopyrazine is a heterocyclic compound with the molecular formula C₄H₅BrN₄ and a molecular weight of 189.01 g/mol It is characterized by the presence of a bromine atom and a hydrazinyl group attached to a pyrazine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

One common method starts with 2-bromopyrazine, which undergoes a reaction with hydrazine hydrate under controlled conditions to yield 2-Bromo-5-hydrazinopyrazine . The reaction is usually carried out in an inert atmosphere, such as nitrogen, and at low temperatures to prevent decomposition.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced equipment to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize by-products.

Analyse Chemischer Reaktionen

Condensation Reactions

The hydrazine group (-NH-NH₂) readily reacts with carbonyl compounds (e.g., aldehydes, ketones) to form hydrazones. This reaction is pivotal in synthesizing heterocyclic derivatives:

Key Findings :

-

Polar solvents (e.g., ethanol, DMF) enhance reaction rates by improving solubility.

-

Hydrazones serve as intermediates for pyrazole and triazole derivatives, useful in pharmaceutical synthesis.

Nucleophilic Substitution

The bromine atom at position 2 undergoes nucleophilic substitution with amines, thiols, or alkoxides:

Key Findings :

-

Reaction efficiency depends on temperature and nucleophile strength. Higher temperatures (70–100°C) accelerate substitution .

-

Products include aminopyrazines and thioethers, which are precursors for agrochemicals .

Cross-Coupling Reactions

The bromine moiety participates in palladium-catalyzed coupling reactions, such as Suzuki-Miyaura:

Key Findings :

-

Yields depend on catalyst choice (e.g., Pd(PPh₃)₄) and solvent polarity .

-

Coupled products are used in material science for constructing π-conjugated systems .

Biochemical Interactions

The hydrazine group forms covalent bonds with biomolecules:

-

Protein Modification : Reacts with carbonyl groups in proteins to form stable adducts, altering enzymatic activity .

-

DNA Interaction : The bromine atom and hydrazine group intercalate or cross-link DNA strands, showing potential in anticancer research .

Mechanistic Insights

Wissenschaftliche Forschungsanwendungen

2-Bromo-5-hydrazinopyrazine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

Medicine: Research is ongoing to explore its use in drug discovery and development.

Industry: It is utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2-Bromo-5-hydrazinopyrazine involves its interaction with specific molecular targets. The hydrazinyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to the compound’s observed biological effects .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

2-Bromo-5-hydroxypyrazine: Similar in structure but with a hydroxyl group instead of a hydrazinyl group.

2-Bromo-5-methoxypyrazine: Contains a methoxy group in place of the hydrazinyl group.

Uniqueness

2-Bromo-5-hydrazinopyrazine is unique due to the presence of both a bromine atom and a hydrazinyl group on the pyrazine ring. This combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.

Biologische Aktivität

2-Bromo-5-hydrazinopyrazine, a compound with the molecular formula CHBrN and a molecular weight of 189.01 g/mol, has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its interaction with biomolecules, cytotoxicity, and therapeutic potential.

Structural Characteristics

The structure of this compound features a bromine atom at the second position and a hydrazine group at the fifth position of the pyrazine ring. The compound's hydrophilic nature, as indicated by its logP value of approximately 1.298, suggests favorable interactions with biological macromolecules such as proteins and nucleic acids .

Interaction with Biomolecules

Research indicates that this compound exhibits significant binding affinity to biomolecules. A study on its interaction with bovine serum albumin (BSA) and calf thymus DNA (CT-DNA) revealed that it binds more effectively to BSA than to DNA. This interaction is crucial for understanding its potential as a drug delivery agent or therapeutic compound .

Cytotoxicity Studies

Cytotoxicity assessments conducted on human skin keratinocyte cells demonstrated that this compound is non-toxic, indicating its safety for potential therapeutic applications. The compound's ability to induce apoptosis in cancer cell lines has also been investigated. For instance, a related hydrazine derivative exhibited cytotoxic effects against MCF-7 breast cancer cells, causing G2/M phase arrest and apoptosis . This suggests that this compound may possess similar anticancer properties.

The physicochemical characteristics of this compound have been studied through various experimental and theoretical methods. These include:

- Tautomerism : The compound exists in multiple tautomeric forms, which can influence its biological activity.

- Acid-Base Properties : The pKa values derived from spectrophotometric titrations indicate the compound's behavior in different pH environments, which is critical for drug formulation .

- Hydrophobicity : The partition coefficient studies confirm its hydrophilic nature, which may enhance its bioavailability .

| Property | Value |

|---|---|

| Molecular Formula | CHBrN |

| Molecular Weight | 189.01 g/mol |

| LogP | 1.298 |

| Binding Affinity to BSA | High (specific values not provided) |

| Cytotoxicity | Non-toxic to human keratinocytes |

Case Studies

Several studies have explored the biological implications of derivatives related to this compound:

- Anticancer Activity : A derivative showed significant cytotoxicity against MCF-7 cells, inducing cell cycle arrest and apoptosis, suggesting that modifications to the hydrazine structure can enhance anticancer properties .

- Drug Development : The structural similarity to pyrazinamide, an established anti-tuberculosis drug, positions this compound as a candidate for further research in anti-infective therapies .

Eigenschaften

IUPAC Name |

(5-bromopyrazin-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5BrN4/c5-3-1-8-4(9-6)2-7-3/h1-2H,6H2,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFOQSLQZMLPTIX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CC(=N1)Br)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5BrN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60672323 | |

| Record name | 2-Bromo-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

189.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1001050-24-3 | |

| Record name | 2-Bromo-5-hydrazinylpyrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60672323 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.